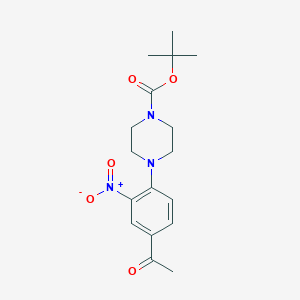

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, an acetyl group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 4-acetyl-2-nitrobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification of the final product is achieved through techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated compounds and bases are typically used as reagents.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperazine derivatives.

科学研究应用

The compound Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications, particularly in medicinal chemistry, materials science, and as a potential lead compound for drug development.

Structure

The compound features a piperazine ring substituted with a tert-butyl group and an acetyl-nitrophenyl moiety, which contributes to its biological activity and physicochemical properties.

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. This compound may serve as a scaffold for developing new antidepressants. Studies have shown that modifications to the piperazine structure can enhance serotonin reuptake inhibition, which is crucial for antidepressant activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The nitro group in the structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Further studies are required to elucidate the specific mechanisms involved.

Materials Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation under thermal stress.

Drug Development

Lead Compound for New Drugs

Given its structural features, this compound could be a lead candidate for the development of new pharmaceuticals targeting various diseases, particularly those involving neurotransmitter imbalances or cancerous growths. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and minimize toxicity.

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical properties, this compound can be used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct retention behavior can aid in method development for analyzing similar compounds.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on various piperazine derivatives, including this compound, demonstrated enhanced serotonin reuptake inhibition compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). The findings suggest that modifications to the piperazine ring significantly impact pharmacological activity.

Case Study 2: Anticancer Mechanism Investigation

In vitro experiments revealed that this compound induced apoptosis in human cancer cell lines through ROS-mediated pathways. This study underscores the potential of this compound as a therapeutic agent in oncology.

作用机制

The mechanism of action of tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C15H20N4O4

- Molecular Weight : 320.35 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Enzyme Inhibition : Many piperazine derivatives act as inhibitors of various enzymes, including topoisomerases and kinases, which are crucial for DNA replication and cell division .

- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Anticancer Activity

Recent studies have evaluated the anticancer potential of piperazine derivatives, including those structurally related to this compound. The following findings summarize the results from various cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 26.43 | Induces apoptosis via mitochondrial dysfunction |

| DU145 (Prostate) | 41.85 | Inhibits cell proliferation through cell cycle arrest |

| HeLa (Cervical) | 30.00 | Triggers DNA damage response |

These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity against cancer cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary data suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <0.031 | Strong |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 8 | Moderate |

Case Studies

-

In vitro Study on Cancer Cells :

A study evaluated the effects of this compound on prostate cancer cell lines (PC3 and DU145). The results demonstrated that the compound significantly reduced cell viability in a time-dependent manner, with PC3 cells being more sensitive to treatment compared to DU145 cells . -

Antimicrobial Efficacy :

In a separate investigation, the compound was tested against common bacterial strains. The results indicated that it has potent activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacterial strains .

常见问题

Basic Question: What are the key synthetic routes for preparing tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Piperazine Core Preparation : Start with tert-butyl piperazine-1-carboxylate, a stable intermediate for introducing substituents.

Electrophilic Substitution : React with a nitro-activated aryl electrophile (e.g., 4-acetyl-2-nitrobenzyl bromide) under Buchwald-Hartwig or Ullmann coupling conditions to attach the aryl group to the piperazine nitrogen .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., HCl/dioxane) if further functionalization is required .

Key Considerations :

- Reaction yields (e.g., 62% in analogous piperazine-aryl couplings under toluene reflux ) depend on catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings ).

- Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Basic Question: How is the compound characterized structurally in academic research?

Methodological Answer:

Structural confirmation relies on:

Spectroscopy :

- ¹H/¹³C NMR : Identify Boc group signals (~1.46 ppm for tert-butyl protons ), aryl protons (δ 7.0–8.8 ppm ), and piperazine backbone (δ 3.1–3.5 ppm ).

- LCMS : Monitor molecular ion peaks (e.g., m/z 372.2 [M+H]⁺ in related derivatives ).

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software . For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å were reported for analogous compounds .

Advanced Question: What reaction mechanisms explain the stability of the nitro and acetyl groups under piperazine coupling conditions?

Methodological Answer:

The nitro and acetyl groups remain stable due to:

Electron-Withdrawing Effects : The nitro group (-NO₂) deactivates the aryl ring, reducing unwanted side reactions (e.g., oxidation) during coupling .

Protection Strategies : Acetyl groups are resistant to nucleophilic attack under basic coupling conditions (e.g., NaH/DMF) .

Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) selectively mediate C–N bond formation without reducing nitro groups .

Data Contradictions :

- While nitro groups are generally stable, some studies report partial reduction under prolonged heating (>100°C) in polar solvents (e.g., DMF) .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

X-ray diffraction (XRD) studies using SHELX refine molecular geometry:

Torsion Angles : Analyze piperazine ring puckering (e.g., chair vs. boat conformations) and aryl group orientation .

Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O=C) and π-π stacking stabilize crystal lattices, as seen in monoclinic systems with β = 93.5° .

Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to detect distortions .

Case Study :

- A derivative with a similar tert-butyl-piperazine scaffold showed C–N bond lengths of 1.45–1.49 Å, consistent with sp³ hybridization .

Advanced Question: How do researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved C–N coupling efficiency .

Solvent Effects : Use anhydrous toluene or 1,4-dioxane to minimize hydrolysis of intermediates .

Temperature Control : Microwave-assisted synthesis (e.g., 100°C for 3 hours) enhances reaction rates and purity .

Data Analysis :

- Yields dropped to 17% in a boronate coupling step due to steric hindrance from bulky tert-butyl groups .

- Adding 0.25% Et₃N during chromatography improved recovery of polar intermediates .

Advanced Question: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., Bruton’s tyrosine kinase) by aligning the piperazine-acetyl moiety into hydrophobic pockets .

Molecular Dynamics (MD) : Simulate solvation effects (e.g., TIP3P water model) to assess nitro group hydration stability .

QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing nitro vs. acetyl groups) on bioactivity .

属性

IUPAC Name |

tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-12(21)13-5-6-14(15(11-13)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBTYPOTYIAKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。